3-Chloro-4-fluoro-5-propoxyphenol
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Overview
Description
3-Chloro-4-fluoro-5-propoxyphenol is an organic compound with the molecular formula C9H10ClFO2 It is a phenolic compound characterized by the presence of chloro, fluoro, and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-propoxyphenol typically involves the following steps:
Halogenation: The introduction of chloro and fluoro groups onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination and fluorination can be carried out using chlorine and fluorine gas or their respective reagents under controlled conditions.
Alkylation: The propoxy group can be introduced via an alkylation reaction. This can be done by reacting the halogenated phenol with propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the propoxy group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-4-fluoro-5-propoxyphenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Studies: Researchers may use this compound to study the effects of halogenated phenols on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-propoxyphenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the phenolic group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoro-5-methoxyphenol: Similar structure but with a methoxy group instead of a propoxy group.
3-Chloro-4-fluoro-5-ethoxyphenol: Similar structure but with an ethoxy group instead of a propoxy group.
3-Chloro-4-fluoro-5-butoxyphenol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
3-Chloro-4-fluoro-5-propoxyphenol is unique due to the specific combination of chloro, fluoro, and propoxy substituents. This combination can influence the compound’s chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-5-propoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-3-13-8-5-6(12)4-7(10)9(8)11/h4-5,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVVSWAFVQLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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